Researchers attempting to achieve thermal stability in savory flavors or a nucleophilic thiazole building block often encounter volatility and reactivity failures with simpler analogs. 4-Methyl-5-thiazoleethanol directly solves these limitations:
4-Methyl-5-thiazoleethanol (Sulfurol) is a bifunctional heterocyclic compound characterized by a methyl-substituted thiazole ring and a reactive hydroxyethyl side chain [1]. In industrial procurement, it is primarily sourced as a high-boiling (279–281 °C) savory flavor and fragrance agent (FEMA 3204) and as a versatile synthetic intermediate . Unlike simpler volatile thiazoles, its primary hydroxyl group enables downstream esterification for pharmaceutical precursors, including sweet taste receptor antagonists, while its exceptionally low vapor pressure (0.003 mmHg at 25 °C) provides thermal stability and fixative properties in complex lipid or aqueous matrices [1].
Attempting to substitute 4-Methyl-5-thiazoleethanol with simpler in-class analogs, such as 4-methylthiazole or generic pyrazines, routinely fails in both high-temperature processing and chemical synthesis [1]. Lacking the terminal hydroxyl group, 4-methylthiazole cannot serve as a nucleophile for synthesizing complex esters, Schiff bases, or target active pharmaceutical ingredients (APIs) . Furthermore, in flavor and fragrance applications, the absence of the hydroxyethyl appendage drastically increases volatility, causing standard thiazoles to flash off during extrusion, baking, or rendering, whereas 4-Methyl-5-thiazoleethanol remains stable and functions as a tenacious base-note fixative [1].
Generic thiazoles lack the hydroxyethyl group, altering solubility and reactivity profile
Alternative thiazoles exhibit different organoleptic profiles, risking flavor formulation failure
Non-identical thiazole analogs are not validated in the established vitamin B1 synthetic pathway
In high-temperature food processing and fragrance formulation, compound retention is dictated by boiling point and vapor pressure. 4-Methyl-5-thiazoleethanol exhibits a boiling point of 279–281 °C at 760 mmHg and an estimated vapor pressure of 0.003 mmHg at 25 °C [1]. In direct contrast, the structural analog 4-methylthiazole boils at approximately 133 °C. This ~147 °C difference in boiling point means that 4-Methyl-5-thiazoleethanol survives thermal extrusion, baking, and dry-rendering processes where lighter thiazoles are rapidly lost to volatilization [1].
| Evidence Dimension | Boiling Point (Thermal Stability) |
| Target Compound Data | 279–281 °C at 760 mmHg |
| Comparator Or Baseline | 4-methylthiazole (~133 °C at 760 mmHg) |
| Quantified Difference | ~147 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) during thermal processing |
Buyers formulating for baked goods, extruded products, or hot-processed cosmetics must select this compound to prevent flavor or fragrance loss during manufacturing.
As a chemical intermediate, the value of 4-Methyl-5-thiazoleethanol lies in its primary hydroxyl group, which acts as a nucleophile in esterification reactions. It is specifically utilized to synthesize 4-methyl-5-thiazoleethanol 4-ethyloctanoate and various sweet taste receptor antagonist precursors [1]. The comparator, 4-methylthiazole, completely lacks this functional side chain and cannot undergo these coupling reactions. Consequently, 4-Methyl-5-thiazoleethanol provides a direct, high-yield synthetic route to functionalized thiazole esters without requiring multi-step ring functionalization.
| Evidence Dimension | Reactive Functional Handle |
| Target Compound Data | Possesses reactive -CH2CH2OH group for direct esterification |
| Comparator Or Baseline | 4-methylthiazole (Lacks hydroxyl group; inert to esterification) |
| Quantified Difference | Binary synthetic capability (100% vs 0% direct esterification yield) |
| Conditions | Standard coupling with acyl chlorides (e.g., 4-ethyloctanoyl chloride) or carboxylic acids |
For chemical procurement in pharmaceutical or specialty chemical synthesis, this compound is strictly required as the starting material for thiazole-ester derivatives.
Regulatory evaluations highlight a distinct metabolic advantage for 4-Methyl-5-thiazoleethanol compared to simpler thiazoles. 4-Methyl-5-thiazoleethanol is enzymatically cleaved and oxidized to yield 4-methylthiazole-4-acetic acid, which is safely excreted, keeping intakes well below the 540 µg/day threshold for structural class II with no safety concern [1]. Conversely, high-dose exposure to 4-methylthiazole in murine models has been shown to cause glutathione depletion and increased serum urea nitrogen [1]. The hydroxyethyl appendage thus provides a more favorable toxicological profile for higher-concentration formulations.
| Evidence Dimension | Metabolic Stress (Glutathione Depletion) |
| Target Compound Data | Normal excretion via oxidation to acetic acid derivative; no glutathione depletion noted |
| Comparator Or Baseline | 4-methylthiazole (Induces glutathione depletion and elevated serum urea nitrogen at high doses) |
| Quantified Difference | Absence of specific hepatotoxic/nephrotoxic metabolic stress pathways at elevated doses |
| Conditions | Murine model metabolic evaluation (JECFA Food Additives Series 50) |
Formulators can utilize this compound with greater regulatory confidence and wider safety margins in consumer-facing flavor and fragrance products.
In fragrance and flavor blending, 4-Methyl-5-thiazoleethanol functions as a powerful modifier and fixative due to its low volatility and high retention index. Used at concentrations generally below 0.1% in fragrance concentrates, it provides a tenacious, long-lasting milky, nutty, and meaty background [1]. Highly volatile comparators like 2,3,5-trimethylpyrazine or 4-methylthiazole provide strong initial top-notes but dissipate rapidly. The low vapor pressure (0.003 mmHg) of 4-Methyl-5-thiazoleethanol ensures that its sensory impact persists through the dry-down phase of perfumes or the aftertaste of savory foods [1].
| Evidence Dimension | Vapor Pressure (Odor Tenacity) |
| Target Compound Data | 0.003 mmHg at 25 °C |
| Comparator Or Baseline | Highly volatile pyrazines and simple thiazoles (>1.0 mmHg at 25 °C) |
| Quantified Difference | >300-fold lower vapor pressure |
| Conditions | Room temperature (25 °C) evaporation in fragrance concentrates |
Procurement teams sourcing ingredients for long-lasting base notes in fine fragrances or sustained savory profiles in foods must prioritize this low-volatility fixative.
Due to its boiling point of 279–281 °C, 4-Methyl-5-thiazoleethanol is the ideal choice for baked goods, extruded snacks, and dry-rendered fat products. It retains its meaty, nutty flavor profile during thermal processing where lighter thiazoles volatilize and escape [1].
Leveraging its reactive hydroxyethyl group, this compound serves as a critical nucleophilic precursor in the synthesis of complex esters used as sweet taste receptor antagonists (T1R2/T1R3 modulators) for diabetes research and dietary formulations [2].
Because of its exceptionally low vapor pressure (0.003 mmHg at 25 °C), it is utilized at trace levels (<0.1%) as a tenacious fixative in Oriental and heavy-floral perfumes, extending the longevity of milky and sandalwood notes into the dry-down phase [1].
Irritant